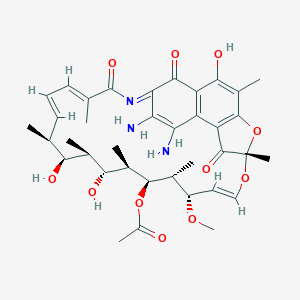
Azocyclotin
Descripción general
Descripción
Azocyclotin: A Comprehensive Analysis
Azocyclotin is an organotin acaricide, which has been studied for its fate in freshwater microcosms. It is known to quickly hydrolyze to cyhexatin, a compound that is mainly sorbed to sediment and biota in direct contact with sediment. The substance has been observed to have significant effects on the environment, particularly on aquatic life, where it can accumulate and cause various toxic effects .
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of azocyclotin, they do mention the synthesis of related organotin compounds. For instance, triorganotin(IV) azo-carboxylates have been synthesized from amino benzoic acids and resorcinol, indicating a potential method for the synthesis of azocyclotin or its analogs . Additionally, organotin polyamine ethers containing acyclovir have been synthesized, which suggests the versatility of organotin compounds in synthesis .
Molecular Structure Analysis
The molecular structure of azocyclotin is not directly discussed in the provided papers. However, the structure of related organotin compounds has been characterized. For example, triorganotin(IV) complexes exhibit a trigonal bipyramidal geometry around the tin atoms, which could be similar to the structural framework of azocyclotin .
Chemical Reactions Analysis
Azocyclotin undergoes hydrolysis to form cyhexatin, which is then sorbed to sediment. This reaction is significant as it determines the fate of azocyclotin in the environment and its potential for bioaccumulation . The chemical reactions of azocyclotin leading to its degradation and the formation of metabolites are crucial for understanding its environmental impact and persistence.
Physical and Chemical Properties Analysis
The physical and chemical properties of azocyclotin, such as solubility and degradation rates, have been studied in aquatic microcosms. The compound has been found to sediment quickly after application, and its degradation rates have been quantified, with a DT50 value of 68 days and a DT90 value of 300 days . These properties are essential for assessing the environmental risk and behavior of azocyclotin.
Relevant Case Studies
Several case studies have been conducted on the effects of azocyclotin on wildlife. For instance, exposure to azocyclotin has been shown to cause thyroid endocrine disruption in Xenopus laevis tadpoles, affecting their morphological development and altering the expression of genes involved in the thyroid hormone signaling pathway . Another study found that azocyclotin disrupted the hypothalamo-pituitary-gonadal axis in Xenopus laevis, leading to developmental toxicity and altered steroidogenesis . Similar endocrine-disrupting effects were observed in zebrafish, where azocyclotin exposure led to changes in steroid hormones and gene expression related to the reproductive endocrine pathways .
Aplicaciones Científicas De Investigación
Endocrine System Disruption in Fish
Azocyclotin, an organotin pesticide, has been studied for its effects on the endocrine system of aquatic species. Research on zebrafish (Danio rerio) revealed that exposure to azocyclotin disrupted the Hypothalamic-Pituitary-Gonad (HPG) axis, impacting steroid hormones and gene expression related to reproduction. This exposure led to reduced estrogen levels in both sexes, increased testosterone in females, and altered expression of key reproductive genes. The study also observed histological changes like retarded development of ovaries and impaired gametogenesis, resulting in decreased fecundity and abnormalities in offspring (Ma et al., 2016).
Disruption in Amphibians
A study on Xenopus laevis, a type of frog, showed that long-term exposure to azocyclotin caused developmental toxicity, including delayed metamorphosis and disrupted gonadal differentiation. The study indicated both androgenic and antiestrogenic activities of azocyclotin in this species, emphasizing the need for ecotoxicological risk assessment of azocyclotin regarding non-target species (Li et al., 2017).
Environmental Fate and Impact
Research on the environmental fate of azocyclotin in freshwater microcosms revealed its quick hydrolysis to cyhexatin and subsequent sorption to sediment and biota. This study provides insight into the environmental behavior of azocyclotin, crucial for assessing its ecological impact (Fliedner et al., 1997).
Thyroid Endocrine Disruption
Another study on Xenopus laevis found that azocyclotin exposure led to thyroid endocrine disruption during metamorphosis. The research identified changes in triiodothyronine (T3) content and down-regulation of genes involved in the thyroid hormone signaling pathway, highlighting azocyclotin's role in altering thyroid hormone concentrations and affecting physiological responses (Li et al., 2016).
Mecanismo De Acción
Target of Action
Azocyclotin is an organotin compound that primarily targets the mitochondrial ATP synthase . This enzyme plays a crucial role in energy production within cells, converting ADP into ATP, the main energy currency of the cell.
Mode of Action
As an inhibitor of mitochondrial ATP synthase, azocyclotin disrupts the normal energy production within the cell . This disruption leads to a decrease in ATP production, which can result in cell death, particularly in mites, against which azocyclotin is commonly used as an acaricide .
Biochemical Pathways
Azocyclotin interferes with the biochemical pathway of ATP synthesis in mitochondria . By inhibiting ATP synthase, it disrupts the electron transport chain, a key component of cellular respiration. This disruption leads to a decrease in ATP production, affecting various downstream cellular processes that rely on ATP for energy .
Pharmacokinetics
Azocyclotin is absorbed and distributed within the organism upon exposure . It undergoes biotransformation, breaking down into cyhexatin and 1,2,4-triazole . The systemic toxicological properties of azocyclotin are similar to those of cyhexatin
Result of Action
The inhibition of ATP synthase by azocyclotin leads to a decrease in ATP production, which can result in cell death . This is particularly effective against mites, leading to their eradication . Azocyclotin may also have additional properties attributable to the 1,2,4-triazole that is formed .
Action Environment
Azocyclotin is used as an agricultural acaricide and is highly harmful to the aquatic ecosystem . It is supposedly mobile in the soil , showing greater mobility in clayey and sandy soils . Environmental factors such as soil type and temperature can influence the action, efficacy, and stability of azocyclotin .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tricyclohexyl(1,2,4-triazol-1-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H11.C2H2N3.Sn/c3*1-2-4-6-5-3-1;1-3-2-5-4-1;/h3*1H,2-6H2;1-2H;/q;;;-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHBDDJJTDTLIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)N4C=NC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N3Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058091 | |
| Record name | Azocyclotin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [HSDB] | |
| Record name | Azocyclotin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3790 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In isopropanol 10-20, dichloromethane 20-50, n-hexane 0.1-1, toluene 2-5 (all in g/l at 20 °C)., In water, 0.12 mg/l @ 20 °C. | |
| Record name | AZOCYCLOTIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6559 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
4.5X10-13 mm Hg at 25 °C | |
| Record name | AZOCYCLOTIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6559 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Azocyclotin | |
Color/Form |
Colorless crystals | |
CAS RN |
41083-11-8 | |
| Record name | Azocyclotin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41083-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azocyclotin [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041083118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azocyclotin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(tricyclohexylstannyl)-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.173 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZOCYCLOTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4YRQ367KE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AZOCYCLOTIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6559 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
210 °C (decomposes) | |
| Record name | AZOCYCLOTIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6559 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















